DM-Nitrophen

概要

説明

DM-Nitrophen is a photolabile calcium chelator widely used in scientific research. It is known for its ability to rapidly release calcium ions upon exposure to ultraviolet light, making it a valuable tool for studying calcium-dependent processes in cells. The compound is particularly useful in neurophysiology and cell biology for manipulating intracellular calcium levels with high temporal precision.

準備方法

Synthetic Routes and Reaction Conditions: DM-Nitrophen is synthesized through a multi-step process involving the nitration of dimethoxybenzene followed by the introduction of a diaminoethane moiety. The key steps include:

Nitration: Dimethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitro-4,5-dimethoxybenzene.

Amination: The nitro compound is then reacted with ethylenediamine to introduce the diaminoethane group.

Chelation: The final step involves the chelation of the diaminoethane derivative with ethylenediaminetetraacetic acid (EDTA) to form the tetrasodium salt of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced as an orange solid and is stored under conditions that protect it from light and moisture to maintain its stability.

化学反応の分析

Types of Reactions: DM-Nitrophen undergoes several types of chemical reactions, primarily driven by its photolabile nature:

Photolysis: Upon exposure to ultraviolet light, this compound undergoes photolysis, resulting in a significant decrease in its calcium-binding affinity and the release of free calcium ions.

Decarboxylation: Photolysis can also lead to decarboxylation, a reaction pathway where the compound loses a carboxyl group as carbon dioxide.

Common Reagents and Conditions:

Ultraviolet Light: Used to induce photolysis.

Calcium and Magnesium Ions: this compound binds to these ions, and their release is studied under various conditions.

Major Products Formed:

Free Calcium Ions: Released upon photolysis.

Decarboxylated Derivatives: Formed as a result of decarboxylation during photolysis.

科学的研究の応用

Photolysis and Calcium Release

One of the primary applications of DM-Nitrophen is its role as a caged calcium compound. Upon exposure to light, this compound releases calcium ions, enabling researchers to manipulate intracellular calcium levels with high temporal precision.

- Mechanism of Action : this compound binds to calcium ions, forming a stable complex. Photolysis of this complex releases free calcium ions rapidly, which can then initiate various cellular processes such as muscle contraction and neurotransmitter release .

Case Study: Muscle Contraction

In studies involving skinned muscle fibers, the photolysis of this compound resulted in a rapid increase in tension, allowing researchers to observe calcium-dependent events with enhanced temporal resolution. For instance, a single laser flash could increase muscle tension significantly faster than conventional mixing methods, demonstrating the utility of this compound in physiological studies .

Neurotransmitter Release

This compound has also been employed to study neurotransmitter release at synapses. The rapid release of calcium upon photolysis triggers synaptic vesicle fusion and neurotransmitter release.

- Experimental Findings : In experiments with squid giant synapses, the photolysis of this compound led to a substantial increase in excitatory postsynaptic current amplitudes. The amount of neurotransmitter released was directly correlated with the concentration of this compound and the duration of light exposure .

Applications in Neuroscience

The compound has been instrumental in understanding neuronal signaling mechanisms. By providing a method to control calcium levels precisely, researchers can investigate how changes in calcium concentration affect neuronal activity and synaptic plasticity.

- Example : In one study, the release of calcium from this compound was shown to stimulate transmitter release at synapses, highlighting its role in synaptic transmission and plasticity .

Kinetic Properties and Binding Affinity

Understanding the kinetic properties of this compound is crucial for its effective application in experimental settings. Studies have characterized its binding kinetics with calcium and magnesium ions, revealing that this compound has a high affinity for these divalent cations.

Data Table: Kinetic Properties of this compound

| Parameter | Value |

|---|---|

| Binding Affinity | High for Ca²⁺ and Mg²⁺ |

| Photolysis Rate | Fast (milliseconds) |

| Release Duration | Variable (up to seconds) |

This table summarizes key kinetic properties that inform researchers about how quickly and effectively this compound can be utilized in experiments.

Broader Implications in Cell Biology

The applications of this compound extend beyond muscle physiology and neuronal signaling. Its ability to control intracellular calcium dynamics has implications for various fields including:

- Cardiovascular Research : Investigating calcium handling in cardiac myocytes.

- Cell Signaling : Studying pathways dependent on calcium fluctuations.

- Pharmacology : Testing drug effects on calcium-dependent processes.

作用機序

DM-Nitrophen is compared with other photolabile calcium chelators such as nitrophenyl-EGTA and nitr-5:

Nitrophenyl-EGTA: Similar to this compound but has a lower calcium-binding affinity and slower photolysis rate.

Nitr-5: Another photolabile calcium chelator with a different calcium-binding profile and photolysis kinetics.

Uniqueness of this compound:

High Calcium-Binding Affinity: this compound has a higher affinity for calcium ions compared to other chelators.

Rapid Photolysis: It undergoes faster photolysis, making it suitable for studies requiring rapid calcium release.

類似化合物との比較

- Nitrophenyl-EGTA

- Nitr-5

- DMNP-EDTA

DM-Nitrophen stands out due to its unique combination of high calcium-binding affinity and rapid photolysis, making it a valuable tool in various scientific research applications.

生物活性

DM-Nitrophen, a photolabile compound, has garnered significant attention in biological research due to its ability to release calcium ions (Ca²⁺) upon photolysis. This property makes it an invaluable tool for studying calcium-dependent processes in various biological systems, including muscle contraction and neurotransmitter release.

This compound functions primarily as a "caged" calcium compound, allowing for the rapid photoinitiation of calcium-dependent activities. When exposed to light, this compound releases Ca²⁺, which can then trigger various physiological responses. The kinetics of this release are critical for understanding its applications in biological research.

Photolysis and Calcium Release

Research indicates that the photolysis of this compound leads to a rapid increase in intracellular calcium levels. For instance, in studies involving the squid giant synapse, photolytic release of Ca²⁺ resulted in a transient rise that peaked within milliseconds and was followed by a decay to a steady-state level . The magnitude and rate of transmitter release induced by this method were comparable to those observed during normal action potential-mediated excitatory postsynaptic potentials (EPSPs) .

Applications in Muscle Physiology

The utility of this compound extends to muscle physiology, where it has been employed to investigate the contractile mechanisms in muscle fibers. In controlled experiments, a single flash of light was shown to induce a rapid increase in muscle tension, achieving half-maximal tension within approximately 40 milliseconds . This rapid response highlights the compound's potential for enhancing the temporal resolution of studies focused on calcium-dependent muscle activation.

Case Study 1: Neurotransmitter Release

In a notable experiment, this compound was injected into presynaptic terminals of neurons. Following photolysis, there was a significant increase in miniature excitatory junction potential (MEJP) frequency, demonstrating that this compound effectively enhances neurotransmitter release . This experiment illustrated that the frequency increased from 1 quantum/s to about 5500 quanta/s upon photolytic activation, showcasing its potency as a tool for manipulating synaptic transmission.

Case Study 2: Muscle Contraction Dynamics

Another study utilized this compound to buffer free Ca²⁺ levels below contractile thresholds before applying a laser flash. This approach allowed researchers to observe a five-fold increase in tension production speed compared to traditional methods . By adjusting the intensity and area illuminated by the laser, researchers could further decrease the time required to reach maximal tension.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

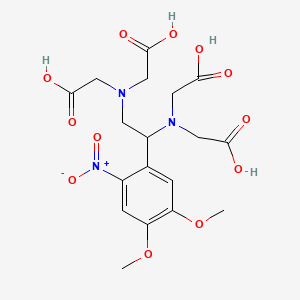

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O12/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXGYESXGMKAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922409 | |

| Record name | 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117367-86-9 | |

| Record name | DM-nitrophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117367869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DM-NITROPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R256763SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。